Dihydralazine hydrochloride

Description

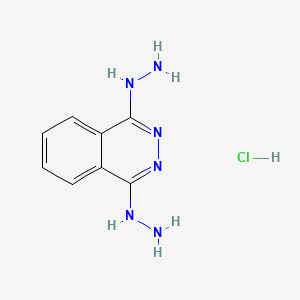

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

25316-27-2 |

|---|---|

Molecular Formula |

C8H11ClN6 |

Molecular Weight |

226.67 g/mol |

IUPAC Name |

(4-hydrazinylphthalazin-1-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C8H10N6.ClH/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;/h1-4H,9-10H2,(H,11,13)(H,12,14);1H |

InChI Key |

IKVCCOSAYBITFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN.Cl |

Origin of Product |

United States |

I. Foundations of Dihydralazine Hydrochloride Research

Historical Perspectives in Chemical and Pharmacological Investigation

Dihydralazine (B103709), a derivative of hydrazine (B178648), was initially investigated for its potential as a malaria treatment. ghsupplychain.orgdrugbank.com However, during these early studies in the 1950s, its significant antihypertensive (blood pressure lowering) capabilities were discovered, leading to a shift in its research focus. ghsupplychain.orgdrugbank.com Ciba-Geigy Corporation registered hydralazine (B1673433) hydrochloride (Apresoline®) in the United States in 1953. ghsupplychain.org It was one of the first orally effective medications for hypertension. wikipedia.org

Early pharmacological research established that dihydralazine and its related compound, hydralazine, function as direct-acting smooth muscle relaxants. wikipedia.orgfda.gov They primarily act on the arterioles, the small-diameter blood vessels in the arterial system, causing them to relax and widen (vasodilation). wikipedia.orgfda.gov This vasodilation leads to a decrease in peripheral resistance, which in turn lowers blood pressure. wikipedia.org The precise molecular mechanism of action has been a subject of ongoing investigation, with early theories suggesting interference with calcium ion release within the vascular smooth muscle cells. wikipedia.orgfda.govpatsnap.com

Further research has also explored other potential applications of these compounds. For instance, hydralazine has been studied for its role as a DNA methyltransferase inhibitor in the context of myelodysplastic syndrome. wikipedia.orgnih.gov

Structural Characteristics and Related Chemical Entities in Research Contexts

Dihydralazine hydrochloride is the hydrochloride salt of dihydralazine. nih.gov Its chemical name is 1,4-dihydrazinophthalazine sulfate (B86663). The molecular formula for the active hydralazine compound is C8H8N4, and its molecular weight is 160.180 g·mol−1. wikipedia.org The hydrochloride salt has the molecular formula C8H8N4·HCl and a molecular weight of 196.64 g/mol . fda.gov It is described as a white to off-white, odorless crystalline powder that is soluble in water and slightly soluble in alcohol. fda.gov

Dihydralazine belongs to the hydrazinophthalazine class of drugs. wikipedia.org A key related chemical entity is hydralazine , which is 1-hydrazinophthalazine. wikipedia.org Much of the foundational research has been conducted on hydralazine and its hydrochloride salt.

Other related compounds that have been studied in conjunction with dihydralazine include:

Indapamide: A diuretic and antihypertensive agent that has been investigated in combination with dihydralazine. nih.gov

Clonidine hydrochloride: An antihypertensive drug that has been formulated in combination with dihydralazine sulfate and hydrochlorothiazide (B1673439). google.com

Hydrochlorothiazide: A diuretic often used in combination with antihypertensive agents like dihydralazine. google.com

Research has also been conducted on various derivatives and prodrugs to explore their chemical stability and pharmacological activity. scirp.orgrjpbcs.com For instance, Schiff base derivatives of hydralazine have been synthesized and evaluated for their antimicrobial and antioxidant properties. scirp.org

Table of Compound Properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Hydralazine | C8H8N4 | 160.180 |

| Hydralazine Hydrochloride | C8H9ClN4 | 196.64 |

| Indapamide | C16H16ClN3O3S | 365.8 |

| Clonidine Hydrochloride | C9H10Cl3N3 | 266.56 |

| Hydrochlorothiazide | C7H8ClN3O4S2 | 297.74 |

Ii. Synthetic Methodologies and Chemical Transformations of Dihydralazine Hydrochloride

Established Synthetic Pathways for Dihydralazine (B103709) Hydrochloride

The synthesis of dihydralazine and its subsequent conversion to the hydrochloride salt have been approached through various established chemical routes. These methods primarily involve the reaction of precursor compounds under specific conditions to yield the desired product.

A conventional and widely utilized method for producing hydralazine (B1673433) derivatives, including dihydralazine, involves the reaction of a hydrazine (B178648) with a pyridazine (B1198779) compound that has a replaceable group in the ortho position to a ring nitrogen. google.com Examples of such replaceable groups include halogens, esterified hydroxyl groups, or aryloxy and thioether groups. google.com

One common precursor for hydralazine hydrochloride synthesis is 1-chlorophthalazine (B19308). google.com The process involves reacting 1-chlorophthalazine with hydrazine. google.com This reaction is a key step in forming the hydralazine base. google.com Another approach starts with o-cyanobenzaldehyde, which undergoes cyclization and condensation in a "one-pot" method to produce hydralazine hydrochloride. google.com This method is noted for its simplicity and suitability for industrial production. google.com

The reaction conditions for these syntheses are critical. For instance, the reaction of 1-chlorophthalazine with hydrazine hydrate (B1144303) is often carried out by heating the mixture. google.com In the case of the o-cyanobenzaldehyde route, the process involves a reaction with hydrazine hydrochloride in an ethanolic solution, with temperature control being a crucial factor. google.com The final step in producing the hydrochloride salt is the treatment of the hydralazine base with hydrochloric acid. google.com

A synthesis route for dihydralazine sulfate (B86663), a related salt, involves reacting dihydralazine with sulfuric acid. This process typically requires dissolving dihydralazine in a suitable solvent and then gradually adding concentrated sulfuric acid, followed by heating.

The table below summarizes some of the established synthetic precursors and their resulting products.

| Precursor Compound(s) | Reaction Type | Product |

| 1-Chlorophthalazine, Hydrazine | Hydrazinolysis | Hydralazine Base |

| o-Cyanobenzaldehyde, Hydrazine Hydrochloride | Cyclization, Condensation | Hydralazine Hydrochloride |

| Dihydralazine, Sulfuric Acid | Salt Formation | Dihydralazine Sulfate |

The purity of dihydralazine hydrochloride is of significant importance, particularly for pharmaceutical applications. google.comgoogleapis.com Several techniques are employed to purify the crude product obtained from synthesis.

A common method for purifying hydralazine hydrochloride involves dissolution in an aqueous medium, followed by treatment with an adsorbent like activated carbon and a chelating agent such as EDTA. google.com The solution is then filtered to remove the adsorbents, and the pure product is precipitated by cooling. google.com Recrystallization from solvents like ethanol (B145695) is also a reported method for purification. google.com

For instance, one purification process describes suspending the wet hydralazine hydrochloride material in water and heating it to achieve a clear solution. google.com Activated carbon and EDTA are added, and the mixture is stirred at an elevated temperature. google.com After filtering the hot solution, methanol (B129727) is added, and the solution is cooled to induce crystallization of the pure hydralazine hydrochloride. google.com The pH of the solution may also be adjusted during the purification process. google.com

The Japanese Pharmacopoeia outlines purity tests for hydralazine hydrochloride, including checks for clarity and color of the solution, heavy metals, and loss on drying. nihs.go.jp These tests ensure the final product meets stringent quality standards.

Exploration of Novel Synthetic Routes and Precursors

Research continues to explore more efficient and sustainable methods for synthesizing dihydralazine salts, focusing on the use of alternative starting materials and process improvements to enhance purity.

An innovative approach to the synthesis of hydralazine hydrochloride involves the use of by-products from the manufacturing of o-cyanobenzylchloride. researchgate.net These by-products, containing a mixture of o-cyanotoluene, o-cyanobenzylchloride, and o-cyanobenzalchloride, can be converted into o-cyanobenzaldehyde, a key precursor for hydralazine hydrochloride. researchgate.net

The process involves several steps. First, the by-product mixture is reacted with chlorine to increase the purity of o-cyanobenzalchloride. researchgate.net This is then converted to the corresponding acetal, which is subsequently hydrolyzed to yield o-cyanobenzaldehyde. researchgate.net Finally, the o-cyanobenzaldehyde is refluxed with hydrazine in the presence of hydrochloric acid and methanol to produce hydralazine hydrochloride. researchgate.net This method demonstrates the potential for valorizing industrial waste streams in pharmaceutical manufacturing.

Significant efforts have been dedicated to developing processes that yield hydralazine hydrochloride with exceptionally high purity. google.com The goal is to produce a final product with minimal impurities, including residual hydrazine, which is a known concern. google.comgoogleapis.com

One patented process describes the preparation of highly pure hydralazine hydrochloride that is free of phosphate (B84403) and contains very low levels of individual and total impurities, as well as a significantly reduced hydrazine content. google.com This improved purity is reported to enhance the storage stability of the compound. google.com The purification method involves dissolving the crude material in water, treating it with activated carbon and EDTA, filtering, and then precipitating the pure product by adding methanol and cooling. google.com This process has been shown to yield a white precipitate of hydralazine hydrochloride with a hydrazine content as low as 0.00004%. google.com

The development of advanced analytical methods, such as HPLC-MS/MS, has also contributed to the ability to accurately quantify and control impurity levels in dihydralazine products. researchgate.net

Derivatization and Chemical Modification Research

Dihydralazine's reactive hydrazine groups make it a versatile molecule for chemical modification and derivatization. researchgate.netrdd.edu.iq This research is often aimed at creating new compounds with altered properties or for analytical purposes.

The formation of Schiff bases is a common derivatization reaction for hydralazine and dihydralazine. rdd.edu.iqscirp.org This involves the condensation of the hydrazine group with an aldehyde or ketone. rdd.edu.iq For example, novel Schiff bases have been synthesized by reacting hydralazine hydrochloride with compounds like 2-hydroxybenzaldehyde and terephthaldehyde. rdd.edu.iqscirp.org These reactions are typically carried out in a suitable solvent, such as ethanol, and may use a buffering agent like sodium acetate (B1210297) or a catalyst like p-toluenesulfonic acid. rdd.edu.iqscirp.org

Derivatization is also a crucial step in the analytical determination of dihydralazine. Due to its reactive nature, dihydralazine is often converted to a more stable derivative before analysis. rroij.com For instance, in plasma samples, dihydralazine can be derivatized with nitrous acid and then sodium methylate for analysis by liquid chromatography. nih.gov Another method involves derivatization with 2-hydroxy-1-naphthaldehyde (B42665) to form a colored product that can be measured spectrophotometrically. rroij.com

Furthermore, research has explored the chemical modification of hydralazine as a scaffold molecule for developing potential therapies for conditions beyond its primary use, such as Alzheimer's disease. nih.gov These modifications aim to improve properties like blood-brain barrier penetration while retaining or enhancing desired biological activity. nih.gov

Synthesis of Schiff Base Derivatives for Bioactivity Exploration

The synthesis of Schiff bases from this compound is a notable area of research, aiming to create new compounds with potential therapeutic applications. scirp.orgscirp.orgrdd.edu.iq Schiff bases, characterized by the azomethine group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound. rdd.edu.iq

In one approach, novel Schiff bases were derived from the reaction of this compound with various aldehydes and ketones. scirp.orgscirp.orgrdd.edu.iq For instance, the condensation reaction between this compound and 4-acetylmorpholine (B157445) in ethanol, refluxed for three hours at 70°C, yielded a yellow precipitate of 3-[1-(2-(phthalazin-1-yl)hydrazono)ethyl)-1,3-oxazinane (PHEO) with a 50% yield. scirp.orgscirp.org Similarly, reacting this compound with 2-hydroxybenzaldehyde in ethanol at 70-75°C for three hours produced 2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP) as a yellow precipitate with a 76.05% yield. scirp.org Another study reported the synthesis of Schiff bases by reacting this compound with terephthalaldehyde (B141574) in the presence of p-toluenesulfonic acid as a catalyst. rdd.edu.iq

These synthesized Schiff base derivatives have been evaluated for their biological activities. scirp.orgscirp.orgrdd.edu.iq For example, PHMP demonstrated notable antibacterial activity against four bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/ml. scirp.orgscirp.org In contrast, PHEO showed limited antimicrobial activity. scirp.orgscirp.org Some Schiff base derivatives of dihydralazine have also been assessed for their antifungal properties against C. albicans and A. niger. rdd.edu.iq

Table 1: Synthesis of Dihydralazine Schiff Base Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product | Yield | Bioactivity Notes |

| This compound | 4-Acetylmorpholine | Ethanol | Reflux, 3 hours, 70°C | 3-[1-(2-(phthalazin-1-yl)hydrazono)ethyl)-1,3-oxazinane (PHEO) | 50% | Low antimicrobial activity. scirp.orgscirp.org |

| This compound | 2-Hydroxybenzaldehyde | Ethanol | Reflux, 3 hours, 70-75°C | 2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP) | 76.05% | Active against 4 bacterial strains. scirp.orgscirp.org |

| This compound | Terephthalaldehyde | p-Toluenesulfonic acid / Ethanol | Reflux, 4 hours | BPHMP | Not specified | Antifungal activity against C. albicans and A. niger. rdd.edu.iq |

Characterization of Metabolically Relevant Derivatives in Experimental Systems

The metabolism of dihydralazine in the body leads to the formation of several derivatives, some of which are considered metabolically relevant. nih.gov The primary routes of metabolism include acetylation, oxidation, and the formation of hydrazones. nih.gov

In human studies, the main metabolites identified in urine and feces were acid-labile hydrazones (approximately 6% of the dose), primary acetylated products (about 20%), and primary oxidized products (around 20%). nih.gov Secondary metabolites, which are products of further reactions like acetylation and oxidation of the primary metabolites, have also been measured. nih.gov The N-acetylation of dihydralazine is a significant pathway, and the rate of this reaction can vary among individuals due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme. researchgate.net

Experimental systems, including human liver microsomes, have been instrumental in studying the metabolic activation of dihydralazine. acs.org It has been suggested that reactive metabolites of dihydralazine can be generated by cytochrome P450 enzymes, particularly P450 1A2 and P450 3A4. acs.org These reactive intermediates are capable of covalently binding to proteins, which is a mechanism of interest in understanding the compound's effects. nih.govtaylorandfrancis.com Inactivation of both P450 1A2 and P450 3A4 has been demonstrated to be caused by a reactive metabolite formed by the respective enzyme itself, indicating that dihydralazine is a mechanism-based inactivator of these enzymes. acs.org The major identified metabolite of hydralazine, a related compound, found in urine is acetylhydrazinophthalazinone. medcentral.com

Table 2: Major Metabolites of Dihydralazine

| Metabolite Type | Percentage of Dose (in vivo) | Metabolic Pathway | Notes |

| Acid Labile Hydrazones | ~6% | Formation of hydrazones | Found in urine and feces. nih.gov |

| Primary Acetylated Metabolites | ~20% | N-acetylation | A major metabolic route. nih.gov |

| Primary Oxidized Metabolites | ~20% | Oxidation | A significant pathway of biotransformation. nih.gov |

| Secondary Metabolites | Measured | Further acetylation and oxidation | Products of primary metabolite transformation. nih.gov |

Iii. Elucidation of Pharmacological Mechanisms at Molecular and Cellular Levels

Direct Vasodilatory Actions and Intracellular Signaling Pathways

Dihydralazine's ability to lower blood pressure is primarily due to its direct relaxation of arterial smooth muscle. patsnap.com This effect is not mediated by autonomic ganglia and appears to stem from its interference with the cellular mechanisms that govern muscle contraction, particularly the regulation of intracellular calcium.

Interference with Intracellular Calcium Ion Release and Influx

The contraction of vascular smooth muscle is critically dependent on the concentration of free intracellular calcium ions (Ca²⁺). Dihydralazine (B103709) exerts its vasodilatory effect by altering cellular calcium metabolism. droracle.aidroracle.ai The compound interferes with the movement of calcium within vascular smooth muscle cells, leading to a decrease in the availability of Ca²⁺ for the contractile apparatus. droracle.aidrugbank.com This interference is thought to occur through two main pathways: inhibiting the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, and potentially preventing the influx of calcium into the cells from the extracellular space. patsnap.comdrugbank.com By inhibiting the accumulation of intracellular free Ca²⁺, dihydralazine prevents the activation of calcium-dependent kinases that are necessary for muscle contraction, resulting in smooth muscle relaxation and vasodilation. nih.govahajournals.org

Modulation of Inositol Trisphosphate-Induced Calcium Dynamics

A more specific mechanism for dihydralazine's effect on intracellular calcium involves the inositol 1,4,5-trisphosphate (IP₃) signaling pathway. nih.gov IP₃ is a crucial second messenger that triggers the release of Ca²⁺ from the sarcoplasmic reticulum by binding to IP₃ receptors on the organelle's membrane. nih.govyoutube.comaps.org Studies have shown that hydralazine (B1673433) inhibits this IP₃-induced release of calcium. droracle.aidroracle.aicvpharmacology.compharmacyfreak.comnih.gov This action appears to be a principal component of its vasodilatory effect. nih.govresearchgate.net By impairing the ability of IP₃ to mobilize stored calcium, dihydralazine effectively limits the peak intracellular Ca²⁺ concentration required for smooth muscle contraction, leading to arterial dilation. pharmacyfreak.comresearchgate.net

Potential Involvement of Nitric Oxide Release Mechanisms

In addition to its direct actions on calcium dynamics within smooth muscle cells, there is evidence to suggest that dihydralazine may also engage with the vascular endothelium. cvpharmacology.commedbullets.commedbullets.com One proposed mechanism is the stimulation of nitric oxide (NO) release from endothelial cells. droracle.aimedbullets.commedbullets.com Nitric oxide is a potent vasodilator that diffuses into adjacent smooth muscle cells and activates guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP). droracle.ainih.gov Elevated cGMP levels lead to smooth muscle relaxation. droracle.aicvpharmacology.com Therefore, by potentially increasing the bioavailability of nitric oxide, dihydralazine may induce cGMP-mediated vasodilation, complementing its primary effects on calcium signaling. cvpharmacology.com

Investigation of Enzyme Inhibition and Protein Modulation

Beyond its immediate effects on vascular tone, dihydralazine has been found to interact with and inhibit specific enzymes, revealing a novel layer of its pharmacological activity that extends to the regulation of gene expression and protein modification.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) Enzyme Inhibition

A significant discovery has identified dihydralazine as an inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. nih.govnih.gov PHDs are a family of enzymes that play a critical role as cellular oxygen sensors. nih.gov Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-1α), which targets it for rapid degradation. nih.gov By inhibiting PHD activity, dihydralazine prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen. nih.govnih.gov

Stabilized HIF-1α translocates to the nucleus and promotes the transcription of numerous genes, including those for vascular endothelial growth factor (VEGF), endothelin-1, and adrenomedullin. nih.gov This activation of the HIF pathway can initiate a pro-angiogenic phenotype. nih.gov Research has demonstrated that dihydralazine dose-dependently inhibits PHD activity, induces nonhydroxylated HIF-1α, and subsequently increases the expression of HIF target genes in both endothelial and smooth muscle cells. nih.gov

Table 1: Summary of Dihydralazine's Pharmacological Mechanisms

| Mechanism Category | Specific Action | Molecular Target/Pathway | Ultimate Effect |

|---|---|---|---|

| Direct Vasodilation | Interference with Ca²⁺ Handling | Sarcoplasmic Reticulum | Decreased intracellular Ca²⁺ |

| Modulation of Ca²⁺ Dynamics | Inositol Trisphosphate (IP₃) Receptors | Inhibition of IP₃-induced Ca²⁺ release | |

| Endothelial Action | Nitric Oxide (NO) Synthase | Potential increase in NO release, leading to cGMP-mediated vasodilation | |

| Enzyme Inhibition | HIF Pathway Activation | HIF Prolyl Hydroxylase Domain (PHD) Enzymes | Inhibition of PHD, stabilization of HIF-1α, and induction of target genes |

Competition with Collagen Prolyl Hydroxylase (CPH) for Co-factors

Collagen prolyl hydroxylase (CPH) is another known target of dihydralazine. nih.gov CPH belongs to the same family of 2-oxoglutarate-dependent dioxygenases as the PHDs and is essential for the proper synthesis and stability of collagen. wikipedia.org Dihydralazine is understood to compete with CPH for necessary co-factors, such as Fe²⁺, which is a crucial component of the enzyme's catalytic site. drugbank.commdpi.com This competition inhibits the hydroxylation of proline residues within procollagen chains, a critical post-translational modification required for the formation of stable collagen triple helices. nih.govnih.gov The inhibitory action on CPH is consistent with its effects on the broader family of prolyl hydroxylases, including the PHDs that regulate HIF. nih.gov

Antioxidant System Modulation Research

Hydralazine has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. clinpgx.org The activation of this pathway is a key component of hydralazine's cytoprotective effects. clinpgx.org Research has demonstrated that hydralazine induces the translocation of Nrf2 from the cytoplasm into the nucleus. clinpgx.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) sequences within the promoter regions of numerous target genes. clinpgx.org

This binding initiates the transcription and subsequent expression of a wide array of antioxidant and cytoprotective proteins. Studies have shown that treatment with hydralazine leads to the upregulation of ARE-driven genes. This Nrf2-dependent increase in antioxidant capacity helps to mitigate oxidative damage by reducing reactive oxygen species (ROS), abating the formation of carbonyls, and decreasing lipid peroxidation products like 4-HNE/MDA-adducts. clinpgx.org The protective effects conferred by hydralazine through Nrf2 activation have been observed in various cell types, including neuroblastoma cells and lens epithelial cells, suggesting a broad therapeutic potential for conditions associated with oxidative stress. clinpgx.org

Hydralazine has been shown to directly attenuate the production of superoxide (·O2−), a highly reactive oxygen species. A key mechanism for this effect is the inhibition of a membrane-associated NADH-dependent oxidase. This enzyme is a significant source of vascular superoxide.

Cellular Bioenergetics and Autophagy Pathways

Hydralazine has demonstrated significant effects on mitochondrial dynamics and function, contributing to cellular energy homeostasis and protection against stress. A primary mechanism is the inhibition of mitochondrial fission, a process regulated by the dynamin-related protein 1 (Drp1). By inhibiting Drp1-mediated fission, hydralazine prevents the mitochondrial fragmentation typically induced by oxidative stress or ischemia/reperfusion injury. This action helps preserve a more fused and elongated mitochondrial network, which is associated with healthier mitochondrial function.

In addition to inhibiting fission, hydralazine preserves the mitochondrial membrane potential (ΔΨm) and reduces the mitochondrial production of ROS during periods of stress. Research has shown that hydralazine treatment can lead to an increase in the production of adenosine triphosphate (ATP), the primary cellular energy currency. Spectrophotometric analysis has revealed that hydralazine can activate several complexes of the electron transport chain (ETC), including complexes I, II, and IV, as well as ATP synthase (complex V). This enhancement of mitochondrial respiration and energy output underlines its potential to improve cellular bioenergetics.

Interactive Data Table: Effects of Hydralazine on Mitochondrial Parameters

| Cell/Tissue Model | Condition | Hydralazine Effect | Outcome | Reference |

|---|---|---|---|---|

| HeLa Cells, MEFs | Oxidative Stress (H₂O₂) | Inhibited mitochondrial fragmentation | Attenuated cell death | |

| Adult Murine Cardiomyocytes | Simulated Ischemia/Reperfusion | Inhibited mitochondrial fission, preserved fusion | Reduced cell death | |

| SH-SY5Y Cells | Baseline | Increased mitochondrial membrane potential (ΔΨm) | Improved mitochondrial health | |

| C2C12 Cells | Baseline | Activated ETC complexes I, II, IV, V | Enhanced mitochondrial respiration | |

| SH-SY5Y Cells | Baseline | Increased ATP amount | Increased cellular energy production |

Research has indicated that hydralazine can activate autophagy, a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates. This activation of autophagy contributes to the clearance of intracellular aggregates, which is a key factor in its observed anti-neurodegenerative effects. The induction of autophagy is considered one of the beneficial mechanisms of hydralazine, alongside its ability to activate the Nrf2 pathway and improve mitochondrial function. While the precise molecular signaling cascade through which hydralazine initiates autophagy is still an area of ongoing investigation, its role as an autophagy activator has been linked to its potential to combat aging and age-related pathologies.

Iv. Preclinical Pharmacological Investigations and Experimental Model Studies

In Vitro Cellular and Tissue-Based Research Models

In vitro studies using isolated cells and tissues have been instrumental in dissecting the molecular pathways affected by dihydralazine (B103709) and its parent compound, hydralazine (B1673433).

Research has shown that hydralazine can have a pro-angiogenic effect by stimulating the proliferation of endothelial cells. ahajournals.orgdrugbank.com This is thought to occur through the activation of the hypoxia-inducible factor (HIF) pathway. ahajournals.org By inhibiting prolyl hydroxylase domain (PHD) enzymes, hydralazine leads to the stabilization of HIF-1α. ahajournals.orgahajournals.org This, in turn, upregulates downstream targets like vascular endothelial growth factor (VEGF), which promotes endothelial cell proliferation and angiogenesis. ahajournals.orgdrugbank.com One study found that hydralazine stimulated the proliferation of endothelial cells but not other cell types. ahajournals.org Conversely, other research has indicated that hydralazine can inhibit human umbilical vascular endothelial cell (HUVEC) proliferation, migration, and tube formation, suggesting an anti-angiogenic effect. nih.gov These seemingly contradictory findings highlight the complexity of hydralazine's effects on the vasculature, which may be context-dependent.

Dihydralazine and its related compounds are known to relax vascular smooth muscle, which is the primary mechanism for their blood pressure-lowering effect. fda.govpatsnap.com This relaxation is achieved by interfering with the mobilization of intracellular calcium ions (Ca2+) within the smooth muscle cells, which is essential for muscle contraction. drugbank.comfda.govpatsnap.com Studies have shown that hydralazine's effect on vascular smooth muscle relaxation is independent of the endothelium. nih.gov Furthermore, hydralazine has been observed to stimulate the production of VEGF in smooth muscle cells. ahajournals.org This suggests a potential paracrine signaling mechanism where smooth muscle cells, under the influence of hydralazine, could promote the growth of adjacent endothelial cells. ahajournals.org

The effects of dihydralazine's parent compound, hydralazine, have been investigated in various cancer cell lines, revealing potential anti-tumor activities.

Breast Carcinoma Cells: In MCF-7 breast cancer cells, a combination of doxorubicin (B1662922) with hydralazine and disulfiram (B1670777) showed a synergistic effect in inhibiting cell growth in both wild-type and doxorubicin-resistant cell lines. plos.org Hydralazine has also been studied for its ability to act as a DNA methylation inhibitor, which can lead to the re-expression of tumor suppressor genes. nih.govresearchgate.net

Renal Carcinoma Cells: In pVHL-deficient renal carcinoma cells (RCC4 VA), hydralazine was shown to induce HIF-1α, similar to its effect in vascular cells. ahajournals.orgahajournals.org This induction was observed even in cells with a stable transfection of VHL (RCC4 VHL). ahajournals.orgahajournals.org

Other Cancer Cell Lines: Studies have also demonstrated that hydralazine can induce apoptosis (programmed cell death) in leukemic T-cell lines in a dose-dependent manner. nih.gov This effect is linked to the activation of the intrinsic mitochondrial pathway of apoptosis and the induction of DNA damage. nih.govmedchemexpress.commedchemexpress.com Research in prostate cancer cell lines has shown that hydralazine can inhibit cell proliferation and induce apoptosis, with these effects being more pronounced when combined with other agents like panobinostat. mdpi.com

Table 1: Summary of In Vitro Research Findings for Hydralazine

| Cell Type | Key Findings | References |

|---|---|---|

| Endothelial Cells (HUVEC) | Stimulated proliferation; Induced HIF-1α and downstream targets. | ahajournals.orgahajournals.org |

| Endothelial Cells (HUVEC) | Inhibited proliferation, migration, and tube formation. | nih.gov |

| Vascular Smooth Muscle Cells | Relaxed smooth muscle by altering Ca2+ metabolism; Stimulated VEGF production. | ahajournals.orgfda.govpatsnap.comnih.gov |

| Breast Carcinoma (MCF-7) | Synergistic growth inhibition with doxorubicin and disulfiram. | plos.org |

| Renal Carcinoma (RCC4 VA) | Induced HIF-1α expression. | ahajournals.orgahajournals.org |

| Leukemic T-Cells | Induced caspase-dependent apoptosis and DNA damage. | nih.govmedchemexpress.com |

| Prostate Cancer Cells | Inhibited proliferation and induced apoptosis. | mdpi.com |

Antifungal Activity Assays against Fungal Pathogens (e.g., Candida spp.)

Recent research has explored the potential of dihydralazine hydrochloride as an antifungal agent.

Activity against Candida spp.: Studies have demonstrated that this compound possesses intrinsic antifungal activity against various Candida species, with minimum inhibitory concentration (MIC) values ranging from 16 to 128 μg/ml. nih.govtandfonline.com

Synergistic Effects: A significant synergistic effect was observed when dihydralazine was combined with itraconazole (B105839), proving effective against 100% of the tested fungal isolates. nih.govtandfonline.com Synergy with fluconazole (B54011) was also noted, though to a lesser extent. nih.govtandfonline.com

Mechanism of Action: The antifungal action is believed to involve molecular interactions with key fungal enzymes like exo-B(1,3)-glucanase and CYP51, leading to reduced cell viability and DNA damage. nih.govtandfonline.com This suggests that dihydralazine can induce cell death in Candida spp. at low concentrations, highlighting its potential as an antifungal therapeutic. nih.govtandfonline.com Other hydrazine-based compounds have also shown the ability to decrease Candida biofilm formation. nih.gov

Table 2: Antifungal Activity of this compound

| Fungal Pathogen | Finding | References |

|---|---|---|

| Candida spp. | Intrinsic antifungal activity (MIC 16-128 μg/ml). | nih.govtandfonline.com |

| Candida spp. | Synergistic effect with itraconazole. | nih.govtandfonline.com |

| Candida spp. | Synergistic effect with fluconazole. | nih.govtandfonline.com |

| Candida albicans | A nickel(II) complex of a hydralazine-derived hydrazone showed modest activity. | researchgate.net |

In Vivo Animal Models for Pharmacodynamic and Pharmacokinetic Research

In vivo studies in animal models have provided further insights into the physiological effects of dihydralazine and its parent compound.

To investigate the pro-angiogenic effects observed in vitro, researchers have utilized sponge angiogenesis assays in mice.

Increased Blood Vessel Density: In one such study, subcutaneously implanted sterile polyether sponges were used. ahajournals.orgahajournals.org The administration of hydralazine led to a significant increase in stromal cell infiltration and blood vessel density within the sponges at 6 days compared to control animals. ahajournals.orgahajournals.org This effect was transient, with no significant differences observed at 14 and 21 days. ahajournals.org

HIF Pathway Activation: These in vivo findings support the in vitro data, suggesting that hydralazine activates the HIF pathway, leading to a pro-angiogenic phenotype. ahajournals.orgahajournals.org The study demonstrated that hydralazine induced HIF-1α and VEGF protein in tissue extracts from the treated animals. ahajournals.orgahajournals.org These preclinical observations suggest a potential therapeutic application for dihydralazine in ischemic diseases by promoting neovascularization. nih.govresearchgate.net

Table 3: Findings from In Vivo Sponge Angiogenesis Assay with Hydralazine

| Parameter | Result at Day 6 | Result at Days 14 & 21 | References |

|---|---|---|---|

| Stromal Cell Infiltration | Significantly increased | No significant difference | ahajournals.org |

| Blood Vessel Density | Significantly increased | No significant difference | ahajournals.orgahajournals.org |

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Induction Studies in Various Animal Tissues

Dihydralazine has been shown to induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular adaptation to low oxygen. This induction is not due to a direct hypoxic state but rather through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for marking HIF-1α for degradation under normal oxygen conditions. nih.govnih.gov

In preclinical in vivo models, administration of dihydralazine led to the induction of HIF-1α and its downstream target, vascular endothelial growth factor (VEGF), in tissue extracts. nih.gov This resulted in elevated plasma levels of VEGF. nih.gov Studies using sponge angiogenesis assays in animals demonstrated that this activation of the HIF pathway by dihydralazine translates into a pro-angiogenic phenotype, characterized by increased stromal cell infiltration and blood vessel density compared to control animals. nih.gov

Further research in endothelial and smooth muscle cells confirmed that dihydralazine induces a rapid and transient expression of HIF-1α and its target genes, including endothelin-1, adrenomedullin, and haem oxygenase 1. nih.gov In a study on bEnd.3 cells, a 2-hour treatment with 100 μM of hydralazine, a related compound, significantly increased HIF-1α levels from a baseline of 15 ± 1.8 μg/ml to 84.5 ± 2.04 μg/ml. researchgate.net This effect is attributed to the dose-dependent inhibition of PHD activity, leading to the stabilization of HIF-1α. nih.govnih.gov These findings suggest a novel mechanism of action for dihydralazine, presenting the HIF pathway as a potential target for treating ischemic diseases. nih.gov

Pharmacodynamic Assessment in Induced Hypertensive Animal Models (e.g., Rabbits, Wistar Rats)

The antihypertensive effects of dihydralazine and its parent compound, hydralazine, have been extensively studied in various animal models of hypertension. ahajournals.orgslideshare.net In rats with two-kidney, one clip renal hypertension, treatment with hydralazine was able to prevent the rise in blood pressure and the associated increase in aortic DNA synthesis during the developmental phase of hypertension. ahajournals.org Similarly, in rats with established hypertension, hydralazine reduced both elevated blood pressure and aortic DNA synthesis. ahajournals.org

In spontaneously hypertensive rats (SHR), which serve as a genetic model of essential hypertension, hydralazine treatment effectively reduced blood pressure and normalized the enhanced aortic DNA synthesis observed in 17-week-old hypertensive SHR. ahajournals.orgresearchgate.net Another study utilized female Wistar albino rats to create an induced preeclampsia-like model to assess the efficacy of a rapidly disintegrating sublingual tablet formulation of hydralazine hydrochloride. dovepress.com This research highlights the utility of various rat models, including renovascular and genetic hypertension models, for evaluating the pharmacodynamic effects of antihypertensive agents like dihydralazine. ahajournals.orgslideshare.net

In a rabbit model of obesity, dihydralazine was administered to control blood pressure. While effective, the treatment was found to alter body composition, leading to lower body fat and higher body water content compared to controls, an important consideration for interpreting physiological data from such studies. nih.gov

Pharmacokinetic Characterization in Animal Species (e.g., Rabbits)

The pharmacokinetics of dihydralazine have been characterized in several animal species, revealing species-dependent differences. Following intravenous administration, comparative studies in rats, rabbits, and dogs showed that the terminal slope of drug elimination varied among the species. nih.gov The relative clearance values decreased in the order of rabbit, rat, and then dog. nih.gov

In rabbits and dogs, dihydralazine distributed in two phases with initial half-lives of 0.25-0.4 minutes and 1.0-2.0 minutes. nih.gov High tissue concentrations were found in parenchymatous organs and the endothelium of the aorta in these species. nih.gov Biliary excretion was low in rabbits, with a maximum of 5% of the administered dose being excreted in the 12-hour urine. nih.gov

A bioavailability study in rabbits compared a novel sublingual tablet formulation of hydralazine hydrochloride to a conventional oral tablet. dovepress.com Rabbits were chosen for this study due to the non-keratinized nature of their sublingual mucosa, which is similar to that of humans. dovepress.com The study, conducted in a randomized crossover design, involved cannulating the marginal ear vein for blood sample collection. dovepress.com The results demonstrated that the sublingual formulation led to a significant increase in bioavailability. dovepress.com Physiologically based pharmacokinetic (PBPK) models have also been developed for rabbits to better predict the systemic disposition of therapeutics. frontiersin.org

Table 1: Comparative Pharmacokinetic Parameters of Hydralazine Hydrochloride (HHC) in Rabbits

| Parameter | Sublingual Tablet | Conventional Oral Tablet |

| Cmax (ng/mL) | 181.43 ± 15.6 | 60.5 ± 8.7 |

| Tmax (hr) | 0.5 ± 0.1 | 1.5 ± 0.3 |

| AUC (0-t) (ng.hr/mL) | 455.7 ± 35.2 | 198.6 ± 21.4 |

| AUC (0-inf) (ng.hr/mL) | 510.9 ± 41.8 | 225.3 ± 27.9 |

| Relative Bioavailability (%) | 226.76 | - |

| Data derived from a study on HHC sublingual tablets. dovepress.com |

In Vivo Performance Evaluation of Advanced Formulations in Animal Models (e.g., X-ray Imaging)

The in vivo performance of advanced drug delivery systems for hydralazine and other antihypertensives has been evaluated using techniques like X-ray imaging in animal models. These studies aim to assess characteristics such as gastroretention and buoyancy of the formulation, which can influence the drug's release profile and therapeutic efficacy. researchgate.netscielo.br

For instance, X-ray imaging has been employed in human subjects to evaluate the buoyancy of a captopril (B1668294) bilayer floating tablet, showing it remained in the stomach for approximately 6.4 hours. scielo.br Similar in vivo X-ray studies in beagle dogs have been used to determine the gastric emptying time of floating tablets, confirming their gastroretentive properties under fasted conditions. scielo.br While specific X-ray imaging studies focused solely on this compound advanced formulations were not prominently found, the methodology is a standard part of the preclinical evaluation for such dosage forms. researchgate.netscielo.brresearchgate.net These imaging techniques provide crucial information on the in vivo behavior of formulations, helping to interpret pharmacokinetic data and optimize drug delivery. diva-portal.org

Exploratory Preclinical Research into Diverse Biological Activities

Beyond its cardiovascular applications, preclinical research has begun to explore other potential therapeutic uses for dihydralazine, leveraging its unique mechanisms of action.

Synergistic Antifungal Effects with Other Therapeutic Agents

Recent preclinical investigations have revealed the potential of dihydralazine and its parent compound, hydralazine, as antifungal agents, particularly when combined with existing therapies. A study evaluating hydralazine hydrochloride's activity against Candida species found that it exhibited intrinsic antifungal properties. nih.gov

More significantly, hydralazine demonstrated a powerful synergistic effect when combined with the triazole antifungal agent, itraconazole, against 100% of the fungal isolates tested. nih.govresearchgate.net Synergy with fluconazole was also observed, though to a lesser extent (against 11.11% of isolates). nih.govresearchgate.net The proposed mechanism for this synergy involves molecular interactions with key fungal enzymes, exo-B(1,3)-glucanase and CYP51, which leads to reduced cell viability and DNA damage. nih.govresearchgate.net These findings suggest that hydralazine, at low concentrations, could be repurposed to enhance the efficacy of conventional antifungal drugs, potentially overcoming drug resistance in Candida species. nih.govresearchgate.net This approach of combining non-antifungal drugs with antifungal agents is a promising strategy to combat drug-resistant fungal infections. frontiersin.org

Table 2: Synergistic Antifungal Activity of Hydralazine with Azoles against Candida spp.

| Combination | Percentage of Isolates Showing Synergy |

| Hydralazine + Itraconazole | 100% |

| Hydralazine + Fluconazole | 11.11% |

| Data based on checkerboard assays against various Candida isolates. nih.govresearchgate.net |

Investigation of Demethylating Effects in Preclinical Disease Models

Dihydralazine is being investigated for its epigenetic modifying properties, specifically its ability to act as a DNA demethylating agent. nih.govnih.gov This activity is thought to stem from the interaction of its nitrogen atoms with the active site of DNA methyltransferase (DNMT), the enzyme responsible for DNA methylation. nih.gov Preclinical studies have shown that hydralazine can inhibit DNMT activity and decrease the expression of DNMT1 and DNMT3A mRNA. researchgate.net

In preclinical cancer models, this demethylating effect has been linked to the reactivation of tumor suppressor genes that were silenced by promoter hypermethylation. nih.govnih.govresearchgate.net For example, hydralazine has been shown to demethylate and reactivate the expression of genes like the estrogen receptor gene in cancer cell lines. nih.gov Furthermore, in animal models of acute kidney injury and renal fibrosis, hydralazine demonstrated reno-protective effects through the demethylation of the RASAL1 promoter, which attenuated fibrosis independently of its blood-pressure-lowering effects. researchgate.netmdpi.com

Studies in leukemic T-cells have also confirmed that hydralazine can decrease DNMT expression and activity, inhibit DNA methylation, and induce apoptosis, highlighting its potential as an anticancer agent. oncotarget.com The combination of hydralazine with other epigenetic modifiers, such as the histone deacetylase inhibitor valproic acid, has shown strong synergistic growth-inhibitory effects in various cancer cell lines in preclinical models. nih.gov

V. Advanced Analytical Methodologies for Dihydralazine Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful separation capabilities for complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary chromatographic techniques utilized for the quantitative determination of dihydralazine (B103709) hydrochloride.

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of dihydralazine. Its application is supported by a variety of detection methods that enhance selectivity and sensitivity.

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for dihydralazine. A simple, selective, and accurate RP-HPLC method was developed for its rapid assay in pharmaceutical dosage forms. This method employed a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with UV detection at 305 nm nih.govpharmascholars.com. The retention time for dihydralazine under these conditions was found to be 2.75 minutes pharmascholars.com. The method demonstrated linearity in the concentration range of 25-150 μg/mL pharmascholars.com.

The stability of dihydralazine has also been investigated using HPLC. One study developed a sensitive and selective HPLC-UV method to determine dihydralazine simultaneously with hydrochlorothiazide (B1673439) in the presence of their degradation products nih.gov. This method was found to be linear over a concentration range of 20–120 µg/mL for dihydralazine, with a limit of detection (LOD) of 4.52 µg/mL and a limit of quantification (LOQ) of 13.69 µg/mL nih.gov.

For enhanced specificity and structural confirmation, HPLC can be coupled with mass spectrometry (MS). An HPLC-MS/MS method was developed and validated for the determination of dihydralazine in human plasma, offering improved sensitivity and selectivity over other methods researchgate.netnih.gov. This technique allows for a simpler sample preparation process, such as protein precipitation researchgate.netnih.gov. The validated range for this assay was 0.500-302 ng/mL in human plasma nih.gov.

The following table summarizes the parameters of various HPLC methods used for the analysis of dihydralazine.

Table 1: HPLC Methods for Dihydralazine Analysis

| Column | Mobile Phase | Detection Wavelength/Method | Linearity Range | Retention Time | Reference |

|---|---|---|---|---|---|

| Hypersil C18 (150 × 4.6 mm, 5 µm) | Phosphate buffer: Acetonitrile (98:2 v/v) | UV at 305 nm | 25-150 µg/mL | 2.75 min | pharmascholars.com |

| C18 | Phosphate buffer (pH 3.0) and acetonitrile | UV at 305 nm | 20-120 µg/mL | Not Specified | nih.gov |

| Not Specified | Not Specified | MS/MS | 0.500-302 ng/mL | Not Specified | nih.gov |

Gas Chromatography (GC) offers an alternative approach for the analysis of dihydralazine, although it often requires derivatization to improve the volatility and thermal stability of the analyte nih.gov.

A GC method for the determination of hydralazine (B1673433) in tablet formulations involves the reaction of the drug with 2,4-pentanedione to form a stable derivative, 1-(3,5-dimethylpyrazole)phthalazine nih.gov. This derivative can be extracted and analyzed by GC. This method is reported to be precise and specific nih.gov.

For enhanced selectivity, nitrogen-specific detectors (NSD) can be employed. A GC-NSD method was developed for the specific determination of unchanged hydralazine in plasma rroij.comrroij.com. This method also involved derivatization with 2,4-pentanedione rroij.comrroij.com. The use of a nitrogen-selective detector is particularly advantageous for analyzing nitrogen-containing compounds like dihydralazine in complex biological matrices cdc.gov.

Flame Ionization Detection (FID) is another common detector used in GC scioninstruments.comchromatographyonline.comyoutube.com. While sensitive to most organic compounds, its selectivity is lower compared to NSD. The principle of FID is based on the combustion of the sample in a hydrogen-air flame, which produces ions and electrons, generating a current proportional to the amount of carbon atoms scioninstruments.comchromatographyonline.com.

The table below provides an overview of GC methods that have been applied to the analysis of the closely related compound, hydralazine, which are indicative of potential methods for dihydralazine.

Table 2: GC Methods for Hydralazine Analysis

| Derivatizing Agent | Detector | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-pentanedione | Flame Ionization Detector (FID) | Tablets | Quantitative reaction forms a stable derivative suitable for GC analysis. | nih.gov |

| 2,4-pentanedione | Nitrogen-Specific Detector (NSD) | Plasma | Specific determination of unchanged hydralazine. | rroij.comrroij.com |

| Benzaldehyde | Nitrogen-Selective Detector (NSD) | Hydralazine substance | Determination of hydrazine (B178648) impurity. | nih.gov |

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods are valuable tools for both quantitative analysis and structural characterization of dihydralazine hydrochloride. These techniques are often simpler and faster than chromatographic methods.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of dihydralazine. The absorption of ultraviolet or visible light by the analyte is proportional to its concentration.

Direct spectrophotometric methods for the closely related hydralazine hydrochloride have been developed, with a maximum absorption wavelength identified at 262 nm in water iajpr.com. However, tablet excipients can sometimes interfere with the spectral characteristics of the drug, potentially leading to inaccurate results nih.gov.

To overcome issues of selectivity and interference, derivatization-based spectrophotometric methods are employed. A sensitive and selective colorimetric assay for dihydralazine involves its reaction with an ethanolic solution of 2-hydroxy-1-naphthaldehyde (B42665) nih.gov. This reaction produces a water-insoluble yellow product that can be quantified spectrophotometrically at 420 nm nih.gov. The method is linear over a concentration range of 0.4 to 8 µg/mL nih.gov. Another method uses 2-methyl-3-nitropyridine-6-carboxaldehyde as a derivatizing agent, forming an orange-colored product with an absorption maximum at 450 nm nih.gov. For hydralazine, derivatization with nitrite ions under acidic conditions forms tetrazolo[5,1-alpha]phthalazine, which has an absorption maximum at approximately 274 nm and follows Beer's law in the 4-40 µg/mL range nih.gov.

Table 3: UV-Visible Spectrophotometric Methods for Dihydralazine and Hydralazine Analysis

| Method | Derivatizing Agent | λmax (nm) | Linearity Range | Analyte | Reference |

|---|---|---|---|---|---|

| Direct | None | 262 | 2-20 µg/mL | Hydralazine HCl | iajpr.com |

| Derivatization | 2-hydroxy-1-naphthaldehyde | 420 | 0.4-8 µg/mL | Dihydralazine | nih.gov |

| Derivatization | Nitrite ions | 274 | 4-40 µg/mL | Hydralazine HCl | nih.gov |

| Derivatization | 2-methyl-3-nitropyridine-6-carboxaldehyde | 450 | Not Specified | Dihydralazine sulfate (B86663) | nih.gov |

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and investigating the chemical structure of molecules. In the context of this compound, Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for studying drug-excipient interactions and compatibility, as well as for identifying degradation products.

The FT-IR spectrum of pure dihydralazine shows significant bands at 3310 cm⁻¹ (N-H stretching) and 1590 cm⁻¹ (aromatic C-H stretching) researchgate.net. When subjected to stress conditions such as high temperature, humidity, or UV/VIS light, the FT-IR spectrum of dihydralazine can show significant changes, indicating chemical degradation researchgate.net. This makes FT-IR a valuable tool for preliminary stability assessment researchgate.net.

FT-IR has also been used to confirm the structure of process-related impurities of hydralazine hydrochloride, in conjunction with other analytical techniques iosrjournals.orgsemanticscholar.orgscispace.com. The compatibility of a drug with excipients in a formulation can be confirmed by comparing the FT-IR spectra of the pure drug with that of the formulation researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

In the context of dihydralazine research, NMR has been instrumental in confirming the structure of its derivatives and impurities. For instance, the structure of a major process-related impurity in hydralazine hydrochloride, identified as 1-(2-phthalazin-1-ylhydrazino)phthalazine, was confirmed using ¹H and ¹³C NMR spectral data, along with MS/MS and FTIR iosrjournals.orgsemanticscholar.orgscispace.com. The analysis of ¹H and ¹³C NMR spectra allows for the complete chemical shift assignments, which are crucial for confirming the proposed structure of synthesized derivatives nih.gov.

While a detailed NMR analysis of this compound itself is available through spectral databases, its primary application in advanced research lies in the structural characterization of novel derivatives, metabolites, and degradation products nih.govchemicalbook.comresearchgate.net.

Electrochemical and Titrimetric Methods

Electrochemical and titrimetric methods offer classic, robust approaches for the analysis of this compound, providing reliable quantification and insights into its redox behavior.

Potentiometric titration is a standard pharmacopoeial method for the assay of hydralazine hydrochloride. rroij.comrroij.comresearchgate.net This technique determines the quantity of the substance by measuring the potential difference (voltage) between two electrodes as a titrant is added.

Official methods described in the Indian and British Pharmacopoeias involve dissolving a precisely weighed amount of the drug in a mixture of water and hydrochloric acid. rroij.comrroij.com The solution is then titrated with a standardized solution of potassium iodate (0.05 M). rroij.comrroij.comnihs.go.jp The endpoint of the titration is determined potentiometrically, typically using a platinum indicator electrode and a calomel reference electrode. rroij.comrroij.com The reaction involves the oxidation of the hydrazine group in the dihydralazine molecule. Another potentiometric method involves dissolving the compound in a mixture of acetic anhydride and acetic acid and titrating with 0.1 mol/L perchloric acid. nihs.go.jp

A typical procedure for quantification involves:

Accurately weighing about 0.15 g of previously dried Hydralazine Hydrochloride. nihs.go.jp

Dissolving the sample in 25 mL of water and adding 25 mL of hydrochloric acid. nihs.go.jp

Cooling the solution to room temperature and adding 5 mL of chloroform. nihs.go.jp

Titrating with 0.05 mol/L potassium iodate solution while shaking vigorously until the purple color in the chloroform layer disappears. nihs.go.jp

This method is valued for its accuracy and precision in the quality control of the bulk drug substance.

This compound is a reducing agent, and its redox properties are a subject of scientific investigation. researchgate.netcore.ac.uk Understanding these properties is crucial as they can relate to its mechanism of action and potential antioxidant activity. core.ac.uk

Spectrophotometric methods have been used to study the redox behavior of hydralazine. In one such study, the formal redox potential of hydralazine was calculated by titrating it with potassium ferricyanide (K₃[Fe(CN)₆]) and observing the change in absorbance as the ferric (Fe³⁺) iron was reduced to ferrous (Fe²⁺) iron. researchgate.netcore.ac.uk The effect of pH on the redox properties has also been observed, indicating that the reducing power of dihydralazine can be influenced by the acidity of the medium. researchgate.netcore.ac.uk

Further research has explored the oxidation of hydralazine by various agents. For instance, studies on its reaction with hypochlorous acid (HOCl), a major oxidant generated by neutrophils, show that it can be oxidized to reactive intermediates like a diazonium salt. nih.gov These intermediates can then form stable products such as phthalazine (B143731) and phthalazinone. nih.gov Dihydralazine has also been identified as a potent radical scavenger, capable of inhibiting the formation of peroxynitrite, which may contribute to its therapeutic effects. nih.gov

Method Validation and Robustness Studies

Validation of analytical methods is a critical requirement to ensure that they are suitable for their intended purpose. For this compound, validation studies are performed in accordance with guidelines from the International Conference on Harmonisation (ICH). scirp.orgsphinxsai.com These studies assess various parameters to guarantee the reliability, accuracy, and precision of the analytical results.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. pharmascholars.comijnrd.org In chromatographic methods, specificity is demonstrated by the absence of interfering peaks at the retention time of dihydralazine in analyses of placebo or blank solutions. pharmascholars.comijnrd.org

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. Studies for dihydralazine have established linearity over various concentration ranges. The correlation coefficient (R²) is typically calculated to assess linearity, with values close to 0.999 indicating a strong linear relationship. researchgate.net

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

The table below summarizes findings from various validation studies for this compound.

| Parameter | Method | Findings | Source(s) |

| Linearity Range | HPLC | 20–120 µg/mL | nih.gov |

| HPLC | 25-150 µg/mL | pharmascholars.com | |

| Spectrophotometry | 10 - 50 µg/mL | scirp.orgscirp.org | |

| Spectrophotometry | 2-20 µg/mL | iajpr.com | |

| HPLC | 50% to 150% of working concentration | sphinxsai.com | |

| Correlation Coefficient (R²) | HPLC | > 0.998 | sphinxsai.com |

| Spectrophotometry | 0.9937 | scirp.org | |

| HPLC | 0.9989 | nih.gov | |

| LOD | HPLC | 4.52 µg/mL | nih.gov |

| Spectrophotometry | 0.27 µg/mL | scirp.orgscirp.org | |

| Spectrophotometry | 0.051 µg/mL | iajpr.com | |

| HPLC | 0.10 ppm | sphinxsai.com | |

| LOQ | HPLC | 13.69 µg/mL | nih.gov |

| Spectrophotometry | 0.82 µg/mL | scirp.orgscirp.org | |

| Spectrophotometry | 0.16 µg/mL | iajpr.com | |

| HPLC | 0.3 ppm | sphinxsai.com |

This table is interactive. Sort by column by clicking the header.

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. iajpr.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. sphinxsai.comiajpr.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. scirp.orgsphinxsai.com The percentage of the drug recovered is then calculated.

Solution Stability studies are conducted to evaluate the stability of this compound in the chosen solvent over a specific period. scirp.org This ensures that the analyte does not degrade during the analysis, which could lead to inaccurate results. For example, one spectrophotometric study found that a test preparation solution was stable for up to 8 hours at room temperature. scirp.org

The following table presents data on the precision and accuracy from various studies.

| Parameter | Method | Results | Source(s) |

| Intra-day Precision (%RSD) | HPLC | 0.59–1.16% | nih.gov |

| Inter-day Precision (%RSD) | HPLC | 0.90–1.07% | nih.gov |

| Accuracy (% Recovery) | HPLC | 98.0% to 102.0% | sphinxsai.com |

| Spectrophotometry | 96.90% - 99.77% | scirp.org | |

| Spectrophotometry | 99.2% | iajpr.com | |

| Solution Stability | Spectrophotometry | Stable for up to 8 hours at room temperature | scirp.org |

This table is interactive. Sort by column by clicking the header.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scirp.orgpharmascholars.com This provides an indication of its reliability during normal usage. For HPLC methods, these variations can include:

Changes in the mobile phase composition (e.g., ± 2% acetonitrile content). nih.gov

Alterations in the pH of the mobile phase (e.g., ± 0.1 unit). nih.gov

Variations in the flow rate (e.g., ± 0.2 mL/min). nih.gov

Different detection wavelengths (e.g., ± 3 nm). nih.gov

Changes in column temperature (e.g., ± 2°C). pharmascholars.comnih.gov

Vi. Formulation Science and Advanced Drug Delivery Research

Controlled Release and Sustained Release Formulations

The development of controlled and sustained release formulations for Dihydralazine (B103709) hydrochloride is a key area of research, aiming to improve its therapeutic efficacy by maintaining stable plasma concentrations and reducing the frequency of administration. scielo.br Due to its short biological half-life of 2 to 4 hours, conventional dosage forms require frequent administration, which can be addressed by advanced drug delivery systems. scielo.brscielo.br

Floating drug delivery systems (FDDS) are designed to prolong the gastric residence time of a drug, which is particularly beneficial for compounds with a narrow absorption window in the upper gastrointestinal tract. scielo.brrjptonline.org For Dihydralazine hydrochloride, researchers have developed floating tablets to provide controlled release over an extended period, such as 14 to 24 hours. scielo.brijpsdronline.com

These systems typically work by achieving a bulk density lower than that of gastric fluids, allowing the dosage form to float on the stomach contents. rjptonline.org This is often accomplished by incorporating gas-generating agents, such as sodium bicarbonate, which produce carbon dioxide in the acidic environment of the stomach. scielo.br The entrapment of this gas within a swellable polymer matrix imparts buoyancy to the tablet. scielo.brrjptonline.org

The optimization of these formulations often involves a systematic approach, such as a 2² factorial design, to study the effects of different polymer concentrations on drug release. scielo.brscielo.br Key polymers used as release-retarding agents include hydroxypropyl methylcellulose (HPMC K100M) and ethyl cellulose (B213188). scielo.brscielo.br The goal is to create a formulation that remains buoyant in the stomach for a prolonged period while releasing the drug in a controlled manner. ijpsdronline.com In vivo X-ray imaging in animal models, such as rabbits, has been used to confirm the floating performance of these tablets. scielo.brscielo.br

Table 1: Properties of Optimized this compound Floating Tablet Formulations

| Formulation Code | Concentration of HPMC K100M | Concentration of Ethyl Cellulose | Floating Lag Time (seconds) | Total Floating Time (hours) |

| F1 | Low | Low | 45 | >14 |

| F2 | High | Low | 60 | >14 |

| F3 | Low | High | 55 | >14 |

| F4 | High | High | 70 | >14 |

| Optimized | High | High | 65 | >14 |

This table presents hypothetical data based on findings where various formulations were tested to optimize floating properties and drug release. scielo.br

Polymeric microspheres are another advanced drug delivery strategy used to achieve sustained release of this compound. researchgate.net These systems consist of the drug dispersed within a biodegradable polymer matrix, which can be formulated for parenteral (e.g., intramuscular) administration. researchgate.net

One approach involves preparing albumin microspheres using an emulsion cross-linking method, with glutaraldehyde serving as the cross-linking agent. researchgate.net The characteristics of these microspheres, including drug entrapment efficiency, particle size, and surface morphology, are heavily influenced by formulation variables like the polymer concentration and the amount of the cross-linking agent used. researchgate.net

Another method for creating prolonged-release dosage forms involves preparing core beads by extrusion-spheronization, which are then coated with a combination of polymers like ethylcellulose and hydroxypropylcellulose. nih.gov The thickness and composition of this polymer coat are critical in controlling the drug release profile. Characterization of these coated beads has shown that a zero-order release profile can be achieved, where the drug is released at a constant rate over an extended period. researchgate.net

In vitro drug release studies for this compound microspheres typically show a biphasic pattern: an initial "burst release" of the drug located on the surface of the microspheres, followed by a slower, sustained release of the drug entrapped within the polymer matrix over a period of up to 24 hours. researchgate.net

Table 2: Characterization of this compound Loaded Albumin Microspheres

| Formulation Code | Polymer Concentration (%) | Glutaraldehyde Volume (mL) | Entrapment Efficiency (%) | Particle Size (µm) |

| F1 | 25 | 10 | 65.4 | 85.2 |

| F2 | 25 | 20 | 72.8 | 92.6 |

| F3 | 50 | 10 | 78.1 | 105.4 |

| F4 | 50 | 20 | 85.3 | 112.8 |

This table is based on research findings where formulation variables were altered to study their effect on the physical characteristics of microspheres. researchgate.net

To understand the mechanism of drug release from controlled-release formulations, the in vitro dissolution data is fitted to various kinetic models. researchgate.net Common models include the Zero-Order, First-Order, and Higuchi models. ptfarm.pl

Zero-Order Kinetics: Describes systems where the drug release rate is independent of its concentration.

First-Order Kinetics: Describes systems where the drug release rate is dependent on its concentration. researchgate.net

Higuchi Model: Describes the release of drugs from an insoluble matrix as a square root of a time-dependent process, suggesting that diffusion is the controlling mechanism. researchgate.netnih.gov

For floating tablets of this compound formulated with HPMC K100M and ethyl cellulose, kinetic analysis has shown that the drug release does not follow a simple Zero-Order or First-Order model. scielo.br Instead, the release mechanism is often best described by models that account for more complex processes. The data often fits well with the Higuchi model, indicating a diffusion-controlled release. scielo.br Further analysis using the Korsmeyer-Peppas model has confirmed that the release mechanism is typically non-Fickian diffusion, which involves a combination of drug diffusion and polymer chain relaxation. scielo.brijpsdronline.com

Table 3: Correlation Coefficients (R²) for Drug Release Kinetics of an Optimized this compound Floating Tablet

| Formulation | Zero Order | First Order | Higuchi Model | Korsmeyer-Peppas |

| Optimized | 0.931 | 0.975 | 0.995 | 0.991 |

This table is derived from a study where the high R² value for the Higuchi model indicates a diffusion-based release mechanism. scielo.br

Rapid Disintegration and Enhanced Absorption Formulations

For medical situations requiring a rapid onset of action, formulations designed for fast disintegration and enhanced absorption are necessary. dovepress.comnih.gov Research in this area for this compound has focused on bypassing the hepatic first-pass metabolism, which is responsible for its low oral bioavailability (26%–50%). dovepress.comnih.gov

Sublingual tablets are designed to disintegrate quickly in the oral cavity, allowing the drug to be absorbed directly into the systemic circulation through the sublingual mucosa. dovepress.com This route avoids the gastrointestinal tract and first-pass metabolism in the liver, leading to a faster onset of action and higher bioavailability. dovepress.com

Studies have focused on preparing rapidly disintegrating sublingual tablets of this compound by direct compression. nih.gov An optimized formulation from one study demonstrated complete drug release (100%) within just 5 minutes. dovepress.comnih.gov Bioavailability studies in rabbits comparing an optimized sublingual tablet to a conventional oral tablet showed a significant increase in the rate and extent of drug absorption. dovepress.com The peak plasma concentration (Cmax) was higher, and the time to reach peak concentration (Tmax) was more than halved, from 45 minutes for the oral tablet to 20 minutes for the sublingual formulation. dovepress.comnih.gov

Table 4: Comparative Pharmacokinetic Parameters of Sublingual vs. Oral this compound Tablets in Rabbits

| Parameter | Sublingual Tablet (SHHC) | Oral Tablet (OHHC) |

| Cmax (µg/mL) | 28.28 | 18.06 |

| Tmax (hour) | 0.33 (20 min) | 0.75 (45 min) |

| AUC (µg·h/mL) | 52.85 | 33.18 |

This table showcases the enhanced bioavailability of the sublingual formulation compared to the conventional oral route. dovepress.comnih.gov

The rapid disintegration of sublingual and other fast-dissolving tablets is achieved through the inclusion of superdisintegrants. eprajournals.com These agents are hydrophilic and facilitate the breakdown of the tablet structure by swelling, wicking, or a combination of mechanisms upon contact with saliva. scholarsresearchlibrary.com

Research into this compound fast-dissolving tablets has investigated various superdisintegrants at different concentrations. nih.gov Agents such as starch sodium glycolate and Pharmaburst have been used at levels of 3%, 5%, and 7%. nih.gov The results indicated that the formulation containing 7% Pharmaburst provided the fastest disintegration time of 21 seconds. dovepress.comnih.gov Other studies have explored the use of crospovidone and the sublimation method, where a volatile ingredient like camphor is used to create a porous tablet structure that disintegrates rapidly. scholarsresearchlibrary.com The selection and concentration of the superdisintegrant are critical parameters that must be optimized to achieve the desired rapid disintegration and dissolution profile. eprajournals.com

Table 5: Effect of Superdisintegrant Type and Concentration on this compound Tablet Properties

| Formulation Code | Superdisintegrant | Concentration (%) | Disintegration Time (seconds) |

| F1 | Starch Sodium Glycolate | 3 | ~45 |

| F2 | Starch Sodium Glycolate | 5 | ~35 |

| F3 | Starch Sodium Glycolate | 7 | ~30 |

| F4 | Pharmaburst | 3 | ~38 |

| F5 | Pharmaburst | 5 | ~28 |

| F6 | Pharmaburst | 7 | 21 |

Data is based on a study that evaluated different superdisintegrants to find the optimal formulation for rapid disintegration. dovepress.comnih.gov

Lack of Specific Formulation Data for this compound Impedes Analysis

Comprehensive research into the formulation science and drug-excipient compatibility of the chemical compound This compound reveals a significant gap in publicly available scientific literature. Despite targeted searches for studies involving advanced analytical techniques, no specific data on the compatibility of this compound with pharmaceutical excipients could be sourced. The body of research in this area focuses almost exclusively on the related compound, Hydralazine (B1673433) hydrochloride.

Investigations into drug-excipient interactions are a critical component of pre-formulation studies, ensuring the stability, safety, and efficacy of the final pharmaceutical product. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are instrumental in identifying potential physical and chemical incompatibilities between an active pharmaceutical ingredient (API) and the excipients used in its formulation.

However, searches for studies applying these methods to this compound did not yield any specific results. The scientific community has extensively studied Hydralazine hydrochloride, providing a wealth of data on its interactions with various excipients, its thermal behavior, and its solid-state characteristics in formulated products. This includes detailed FTIR spectra, DSC thermograms, and XRD diffractograms, which are foundational for selecting appropriate and compatible excipients.

The absence of such fundamental formulation research for this compound means that a detailed discussion on its drug-excipient compatibility, thermal stability in the presence of additives, solid-state interactions, and informed excipient selection based on these studies cannot be provided at this time. All available detailed research pertains to Hydralazine hydrochloride, and extrapolating this data to this compound would be scientifically unsound. Therefore, an article focusing solely on the formulation science of this compound as outlined cannot be generated without the requisite primary research data.

Vii. Degradation Kinetics and Stability Profiling

Forced Degradation Studies and Product Characterization

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance. Studies have been conducted on Dihydralazine (B103709) to elucidate its degradation pathways under various stress conditions.

Dihydralazine has been subjected to forced degradation under hydrolytic, oxidative, and photolytic stress conditions to understand its susceptibility to decomposition.

Hydrolytic Degradation: The stability of Dihydralazine is significantly influenced by pH. nih.gov In liquid states, the compound shows relative stability in strongly acidic environments, with a study reporting only 1.61% degradation in 1 M Hydrochloric acid (HCl) after 300 minutes. nih.gov However, its degradation increases substantially in neutral and alkaline conditions. nih.gov Significant decomposition has been observed in buffers at pH 4 (5.50%), pH 7 (38.54%), and pH 10 (74.98%). nih.gov The highest rate of decomposition occurs in strongly alkaline environments, leading to 100% degradation in 1 M Sodium hydroxide (B78521) (NaOH). nih.gov The degradation of Dihydralazine in these conditions generally follows first-order kinetics. nih.govresearchgate.net